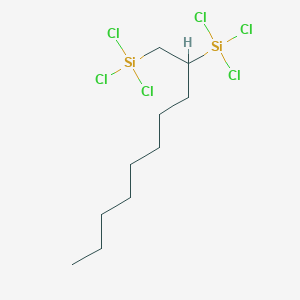

1,2-Bis(trichlorosilyl)decane

Descripción

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- Molecular ion peak : m/z 405.923 (M⁺, exact mass).

- Fragmentation pattern : Loss of Cl⁻ (m/z 370.88) and sequential cleavage of Si–C bonds (m/z 296.45).

Table 2 : Characteristic spectroscopic signals

| Technique | Key Signals | Assignment |

|---|---|---|

| IR | 582 cm⁻¹, 470 cm⁻¹ | Si–Cl stretching |

| ²⁹Si NMR | δ −20.3 ppm, δ −35.1 ppm | –SiCl₃ and Si–C–Si |

| MS | m/z 405.923 | Molecular ion ([M]⁺) |

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray data for this compound remains unreported, insights derive from analogous compounds:

- Conformational preference : Antiperiplanar alignment minimizes steric clashes between –SiCl₃ groups, as observed in 1,2-dichloroethane derivatives.

- Torsion angle : Computational studies (DFT) predict a C–C–Si–Si dihedral angle of 176.2°, near-perfect anti conformation.

- Packing interactions : In related silanes, weak Cl···Cl van der Waals interactions (3.5 Å) and C–H···Cl hydrogen bonds stabilize the lattice.

Table 3 : Predicted conformational parameters

| Parameter | Value | Method |

|---|---|---|

| Torsion angle (C–C–Si–Si) | 176.2° | DFT/B3LYP |

| Energy difference (anti vs. gauche) | 6.3 kJ/mol | MP2/cc-pVTZ |

| Intermolecular Cl···Cl | 3.5 Å | Molecular mechanics |

Propiedades

IUPAC Name |

trichloro(1-trichlorosilyldecan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Cl6Si2/c1-2-3-4-5-6-7-8-10(18(14,15)16)9-17(11,12)13/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBLNPKTABNRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478853 | |

| Record name | 1,2-BIS(TRICHLOROSILYL)DECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620987-03-3 | |

| Record name | 1,2-BIS(TRICHLOROSILYL)DECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Catalysts

- Alkyl dihalide precursor: Typically, 1,2-dichlorodecane or a similar alkyl dichloride is used as the backbone for introducing the silane groups.

- Trichlorosilane (HSiCl3): Reacts with the alkyl dihalide to form the bis(trichlorosilyl) derivative.

- Catalysts: Alkyl phosphonium chlorides, particularly tetrabutylphosphonium chloride, are preferred catalysts to facilitate the reaction efficiently.

Detailed Process Description

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 120–180°C (optimal ~150°C) | Maintains reaction kinetics and selectivity |

| Pressure | < 1000 psi (preferably ≤ 600 psi) | Low pressure prevents side reactions |

| Catalyst | Tetrabutylphosphonium chloride | Efficient catalyst for alkyl silane synthesis |

| Residence Time | 1–2 hours (max 5 hours) | Limits byproduct formation |

| Atmosphere | Inert (e.g., nitrogen or argon) | Prevents oxidation or hydrolysis |

| Reactor Type | Plug flow or continuous stirred tank | Suitable for commercial scale |

Reaction Mechanism Insights

The catalytic process involves nucleophilic substitution where the chlorine atoms on the alkyl dihalide are replaced by trichlorosilyl groups. The phosphonium chloride catalyst likely facilitates the activation of the alkyl halide and stabilizes intermediates, thereby increasing reaction efficiency and selectivity.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Material | 1,2-Dichlorodecane |

| Reagent | Trichlorosilane |

| Catalyst | Alkyl phosphonium chloride (e.g., tetrabutylphosphonium chloride) |

| Temperature | 120–180°C (optimal ~150°C) |

| Pressure | ≤ 600 psi |

| Reactor Type | Plug flow reactor or continuous stirred tank reactor |

| Residence Time | 1–2 hours (max 5 hours) |

| Atmosphere | Inert (N2 or Ar) |

| Product | 1,2-Bis(trichlorosilyl)decane |

| Byproduct Control | Short residence time and controlled temperature/pressure |

Research Findings and Notes

- The process was detailed in patents US20070060765A1 and US7235683B2, highlighting the novelty and commercial viability of the method for producing bis(chlorosilyl) derivatives, including this compound.

- The catalyst choice and reaction conditions are crucial for minimizing byproducts and achieving high yield.

- The reaction is carried out under mild pressure and temperature conditions relative to other organosilicon syntheses, making it industrially feasible.

- The method allows for further functionalization of the product to derivatives such as 1,2-bis(trimethoxysilyl)decane, expanding its utility.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Bis(trichlorosilyl)decane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts rapidly with moisture, water, and protic solvents.

Substitution Reactions: Can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Common Reagents and Conditions:

Hydrolysis: Typically involves water or protic solvents.

Substitution Reactions: Often involve nucleophiles that can replace the chlorine atoms.

Major Products Formed:

Hydrolysis: Produces silanols and hydrochloric acid.

Substitution Reactions: Depending on the nucleophile, various substituted silanes can be formed.

Aplicaciones Científicas De Investigación

Applications in Surface Modification

One of the primary applications of 1,2-bis(trichlorosilyl)decane is in the modification of surfaces to enhance hydrophobicity and chemical stability.

Hydrophobic Coatings

The compound has been used to develop superhydrophobic surfaces. For instance, when applied to talc or silica substrates, it significantly increases water repellency due to the formation of a textured surface that traps air, reducing the contact area with water droplets .

| Substrate | Surface Coverage (µmol/m²) | Contact Angle (°) |

|---|---|---|

| Talc | 7.5 | 150 |

| Silica | 10 | 160 |

Case Study 1: Superhydrophobic Surfaces

In a study focusing on the hydrophobicity of modified silica using this compound, researchers demonstrated that increasing the grafting density led to enhanced water repellency. The contact angle measurements indicated that surfaces treated with this silane exhibited contact angles greater than 150°, confirming their superhydrophobic nature .

Case Study 2: Enhanced Durability

Another application involved using this compound in coatings for glass surfaces. The treated glass showed improved resistance to water and chemical attack compared to untreated samples. This enhancement was attributed to the stable siloxane network formed after hydrolysis and condensation reactions .

Safety and Environmental Considerations

While this compound offers numerous benefits in industrial applications, it is crucial to handle it with care due to its hazardous nature. It is classified as causing severe skin burns and eye damage upon contact . Proper safety protocols should be followed during its use.

Mecanismo De Acción

The mechanism by which 1,2-Bis(trichlorosilyl)decane exerts its effects involves the formation of strong covalent bonds with surface atoms on substrates. This coupling enhances the stability and durability of the coatings or layers formed. The molecular targets include metal surfaces and other substrates that can form bonds with silicon atoms .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

(a) 1,2-Bis(trichlorosilyl)octadecane

- Structure : Shares the same trichlorosilyl functional groups but has an octadecane (C₁₈) backbone instead of decane (C₁₀).

- Key Properties :

- Applications : Used for surface modifications requiring enhanced hydrolytic stability and hydrophobicity .

(b) trans-1,2-Bis(trichlorosilyl)ethylene

- Structure : Features an ethylene (C=C) backbone instead of decane, introducing rigidity and planarity.

- Key Properties :

- Reactivity: The unsaturated backbone may increase hydrolysis rates due to closer proximity of trichlorosilyl groups, promoting crosslinking.

- Solubility: Likely more polar than decane derivatives, facilitating reactions in polar solvents.

- Applications : Suitable for applications requiring rapid siloxane network formation, such as coatings or adhesives .

(c) 1,1-Diethoxydecane

- Structure : Contains ether (-O-) groups instead of trichlorosilyl substituents.

- Key Properties :

- Hydrolytic stability: Stable under neutral/basic conditions but hydrolyzes in acidic media.

- Reactivity: Significantly less reactive toward moisture compared to trichlorosilyl compounds.

- Applications: Primarily used as a solvent or stabilizer in non-aqueous systems .

Comparative Data Table

| Compound | Backbone | Functional Groups | Boiling Point (at 0.1 mmHg) | Density (g/cm³) | Hydrolytic Reactivity | Key Applications |

|---|---|---|---|---|---|---|

| This compound | Decane (C₁₀) | -SiCl₃ (x2) | Not reported | Not reported | High | Surface modification |

| 1,2-Bis(trichlorosilyl)octadecane | Octadecane (C₁₈) | -SiCl₃ (x2) | 190°C | 0.923 | Moderate | Hydrophobic coatings |

| trans-1,2-Bis(trichlorosilyl)ethylene | Ethylene (C=C) | -SiCl₃ (x2) | Not reported | Not reported | Very high | Fast-curing adhesives |

| 1,1-Diethoxydecane | Decane (C₁₀) | -OCH₂CH₃ (x2) | Not reported | ~0.85 (estimated) | Low | Solvent/stabilizer |

Research Findings and Trends

- Chain Length Effects : Longer alkyl chains (e.g., octadecane) reduce hydrolytic reactivity due to steric shielding of trichlorosilyl groups, enhancing stability in humid environments .

- Backbone Rigidity : Unsaturated backbones (e.g., ethylene) increase reactivity by positioning trichlorosilyl groups closer, accelerating crosslinking .

- Functional Group Impact : Trichlorosilyl derivatives exhibit far higher moisture sensitivity than ethers, making them superior for covalent bonding to substrates like glass or silica .

Actividad Biológica

1,2-Bis(trichlorosilyl)decane (CAS No. 620987-03-3) is a silane compound that has garnered attention for its unique chemical properties and potential applications in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its biochemical properties, cellular effects, molecular mechanisms, and applications.

This compound is characterized by its dual trichlorosilyl functional groups attached to a decane backbone. Its chemical structure can be represented as follows:

Table 1: Key Chemical Properties

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₂₀Cl₆Si₂ |

| Molecular Weight | 332.96 g/mol |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

The biological activity of this compound is primarily linked to its interactions with biological membranes and proteins. The presence of multiple chlorine atoms enhances its reactivity and ability to modify surfaces.

Cellular Effects

Research indicates that this compound can influence cellular processes through several mechanisms:

- Cell Membrane Interaction : The trichlorosilyl groups can interact with lipid bilayers, potentially altering membrane fluidity and permeability.

- Protein Binding : It may bind to specific proteins, affecting their conformation and function.

Molecular Mechanisms

The mechanism of action for this compound involves several pathways:

- Hydrolysis : In aqueous environments, the compound undergoes hydrolysis, leading to the formation of silanol groups that can further react with biological molecules.

- Surface Modification : The formation of siloxane bonds with biological substrates can enhance or inhibit various biochemical pathways.

Study on Surface Modification

In a study examining the hydrolytic stability of siliceous surfaces modified with this compound, researchers found that it significantly improved the durability of coatings under acidic conditions. The contact angle measurements indicated that the modified surfaces maintained hydrophobic characteristics over time, which is crucial for applications in biomedical devices .

Table 2: Contact Angle Measurements Over Time

| Time (Days) | Contact Angle (°) |

|---|---|

| 0 | 102 ± 2 |

| 28 | 95 ± 3 |

| 60 | 88 ± 1 |

Impact on Cellular Metabolism

Another investigation assessed how varying concentrations of the compound affected metabolic enzyme activities in cultured cells. Results showed that lower concentrations acted as activators for dehydrogenases, enhancing metabolic flux, while higher concentrations inhibited carboxylase activity .

Applications in Research

This compound has potential applications across various fields:

- Material Science : Used to create durable coatings for biomedical devices due to its hydrolytic stability.

- Biological Research : Investigated for its role in modifying cellular environments and studying membrane dynamics.

- Pharmaceutical Development : Explored as a precursor for synthesizing novel bioactive compounds.

Comparison with Analogous Compounds

The biological activity of this compound can be contrasted with other silane compounds:

- 1,3-Bis(trimethoxysilyl)propane : Similar structural properties but different reactivity profiles due to the presence of methoxy groups.

- Trimethylchlorosilane : Less complex but widely used in surface modification; however, it lacks the hydrophobic characteristics imparted by the decane chain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.